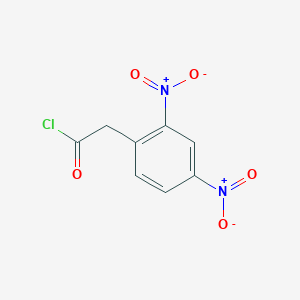

2,4-Dinitrophenylacetyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dinitrophenylacetyl chloride is an organic compound with the molecular formula C8H5ClN2O5 . It has a molecular weight of 244.59 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 2,4-Dinitrophenylacetyl chloride can be achieved through the reaction of the corresponding di-nitro substituted benzyl, benzoyl, and phenacetyl halides with 5-fluorouracil . The reaction is performed in dimethyl formamide (DMF) in the presence of potassium carbonate .

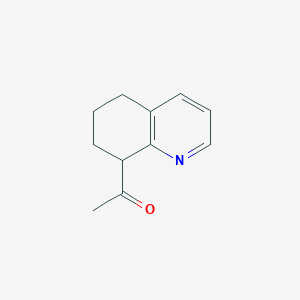

Molecular Structure Analysis

The molecular structure of 2,4-Dinitrophenylacetyl chloride consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 5 oxygen atoms .

Physical And Chemical Properties Analysis

2,4-Dinitrophenylacetyl chloride is a powder at room temperature . Its melting point is between 46-47°C .

Scientific Research Applications

Synthesis of X-Substituted 2,4-Dinitrophenyl-4′-Phenylbenzenesulfonates

2,4-Dinitrophenylacetyl chloride is used in the synthesis of x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates . This strategy is environmentally benign and supports a wide range of starting materials . The formation of sulfonates involves the use of an aqueous base with a water-miscible solvent .

Detection and Fluorescent Imaging of Biologically Important Compounds

The high chemical reactivity of 2,4-dinitrophenylacetyl chloride has been utilized in the detection and fluorescent imaging of biologically important compounds . In particular, 2,4-dinitrobenzenesulfonate-functionilized carbon dots (g-CD-DNBS) are significant regarding the detection and fluorescence imaging of biothiols .

Synthesis of Schiff Bases

2,4-Dinitrophenylacetyl chloride is used in the synthesis of Schiff bases . Novel Schiff base of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .

Computational Studies of Novel Schiff Bases

Computational studies of novel Schiff bases synthesized from 2,4-dinitrophenylacetyl chloride have been performed to predict structural geometries of compounds . The energies of HOMO and LUMO were found for these compounds, revealing the possibility of intramolecular charge transfer during excitation of the molecules .

Growth of Organic 2,4-Dinitroaniline Single Crystals

2,4-Dinitrophenylacetyl chloride is used in the growth of organic 2,4-dinitroaniline single crystals . Single-crystal and powder X-ray diffraction studies were used to confirm the crystal structure .

Confirmation of Various Functional Groups in Grown Crystals

Fourier transform infrared (FTIR) and FT-Raman spectral analyses confirmed the presence of various functional groups in the grown crystal . This is another application of 2,4-Dinitrophenylacetyl chloride in the field of crystallography .

Future Directions

Mechanism of Action

Target of Action

The primary target of 2,4-Dinitrophenylacetyl chloride is the Pentaerythritol tetranitrate reductase . This enzyme plays a crucial role in various biochemical processes, including oxidative phosphorylation .

Mode of Action

2,4-Dinitrophenylacetyl chloride interacts with its target, the Pentaerythritol tetranitrate reductase, and uncouples oxidative phosphorylation . This uncoupling leads to changes in the energy metabolism of the cell, affecting the production and utilization of ATP .

Biochemical Pathways

The action of 2,4-Dinitrophenylacetyl chloride affects the oxidative phosphorylation pathway . This pathway is crucial for the production of ATP, the primary energy currency of the cell. The uncoupling caused by 2,4-Dinitrophenylacetyl chloride leads to a rapid loss of ATP, affecting various downstream processes that rely on ATP for energy .

Result of Action

The primary molecular effect of 2,4-Dinitrophenylacetyl chloride’s action is the rapid loss of ATP due to the uncoupling of oxidative phosphorylation . This can lead to cellular effects such as energy depletion and potential cell death .

Action Environment

The action, efficacy, and stability of 2,4-Dinitrophenylacetyl chloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell or tissue where the compound is acting . .

properties

IUPAC Name |

2-(2,4-dinitrophenyl)acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O5/c9-8(12)3-5-1-2-6(10(13)14)4-7(5)11(15)16/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTMQBKTKUBMJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dinitrophenylacetyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B2682149.png)

![6-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2682154.png)

![6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2682156.png)

![2-[[1-(1-Methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682158.png)

![2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2682165.png)

![7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)